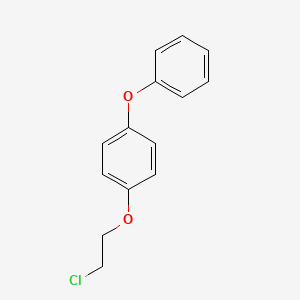
Benzene, 1-(2-chloroethoxy)-4-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2-chloroethoxy)-4-phenoxy-, also known as 1-Phenoxy-2-chloroethane, is an organic compound with the molecular formula C14H13ClO2. It is a derivative of benzene, characterized by the presence of a chloroethoxy group and a phenoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of Benzene, 1-(2-chloroethoxy)-4-phenoxy- typically involves the reaction of phenol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Benzene, 1-(2-chloroethoxy)-4-phenoxy- undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic compounds.
Reduction Reactions: Reduction can lead to the formation of ethoxy derivatives. Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1-(2-chloroethoxy)-4-phenoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-chloroethoxy)-4-phenoxy- involves its interaction with molecular targets through its functional groups. The chloroethoxy group can participate in nucleophilic substitution reactions, while the phenoxy group can engage in aromatic interactions. These interactions can influence various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar compounds to Benzene, 1-(2-chloroethoxy)-4-phenoxy- include:
Benzene, (2-chloroethoxy)-: This compound lacks the phenoxy group and has different chemical properties.
1-Phenoxy-2-chloroethane: Similar in structure but may have different reactivity due to the position of the substituents.
2-Phenoxyethyl chloride: Another related compound with distinct chemical behavior. The uniqueness of Benzene, 1-(2-chloroethoxy)-4-phenoxy- lies in its specific combination of functional groups, which imparts unique reactivity and applications.
Properties
CAS No. |
61435-02-7 |
|---|---|
Molecular Formula |
C14H13ClO2 |
Molecular Weight |
248.70 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-4-phenoxybenzene |
InChI |
InChI=1S/C14H13ClO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChI Key |
ACDJKCYEQDTWGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















